Desrhamnosyl isoacteoside Desrhamnosyl isoacteoside Calceolarioside B is a hydroxycinnamic acid. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 105471-98-5
VCID: VC0027583
InChI: InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1
SMILES: C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O
Molecular Formula: C23H26O11
Molecular Weight: 478.4 g/mol

Desrhamnosyl isoacteoside

CAS No.: 105471-98-5

Main Products

VCID: VC0027583

Molecular Formula: C23H26O11

Molecular Weight: 478.4 g/mol

Desrhamnosyl isoacteoside - 105471-98-5

CAS No. 105471-98-5
Product Name Desrhamnosyl isoacteoside
Molecular Formula C23H26O11
Molecular Weight 478.4 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1
Standard InChIKey LFKQVVDFNHDYNK-FOXCETOMSA-N
Isomeric SMILES C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O
SMILES C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O
Description Calceolarioside B is a hydroxycinnamic acid. It has a role as a metabolite.
Synonyms calceolarioside B
PubChem Compound 5273567
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator